REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:12]=[CH:11][C:9](N)=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1.N([O-])=O.[Na+].C(N)CN.[BrH:21]>[Cu]Br>[N:1]1([C:6]2[CH:12]=[CH:11][C:9]([Br:21])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper (I) bromide
|
Quantity
|
358 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Type
|
CUSTOM
|
Details
|
stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise over 5 minutes
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
The brown sludge was left
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 minute
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
to cool slightly
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purified by column chromatography on silica eluting with n-pentane/ethyl acetate (4-10%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 344 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |